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Compound of Interest

2-chloro-N-(4-fluoro-2-
Compound Name: )
methylphenyl)acetamide

cat. No.: B1356578

An In-depth Technical Guide to 2-chloro-N-(4-
fluoro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the physicochemical characteristics,
synthesis, and analytical considerations for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide.
It is important to note that while this compound is commercially available as a research
chemical, detailed experimental data on its properties and biological activity are limited in
publicly accessible scientific literature. Therefore, much of the quantitative data and
experimental protocols presented herein are based on established principles of organic
chemistry and data from structurally analogous compounds. All experimental work should be
conducted with appropriate safety precautions and validated through rigorous analytical
methods.

Introduction

2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is a halogenated aromatic amide that serves
as a valuable intermediate in organic synthesis. Its structural motifs, including the
chloroacetamide group and the substituted phenyl ring, are prevalent in a variety of biologically
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active molecules. The chloroacetamide moiety, in particular, is a reactive functional group that
can readily undergo nucleophilic substitution, making it a key building block for the synthesis of
more complex molecular architectures. This technical guide aims to provide a detailed
summary of the known and predicted physicochemical properties of this compound, a
representative experimental protocol for its synthesis and characterization, and a discussion of
its potential applications in research and development.

Physicochemical Characteristics

While specific experimental data for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is not
extensively reported, its general properties can be inferred from supplier information and
comparison with analogous compounds.

Table 1: General and Predicted Physicochemical Properties
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Property Value/Description Source/Basis
2-chloro-N-(4-fluoro-2-
IUPAC Name ] Nomenclature Rules
methylphenyl)acetamide
CAS Number 366-44-9 Chemical Abstracts Service
Molecular Formula CoHoCIFNO Elemental Composition
Molecular Weight 201.63 g/mol Calculated
Off-white to light yellow ]
Appearance Supplier Data[1]
powder.[1]
Purity >98% Supplier Data[1]
] ] Not Reported (Predicted to be Based on similar N-aryl
Melting Point ) ]
in the range of 100-150 °C) acetamides
N ] Not Reported (Predicted to be Based on similar N-aryl
Boiling Point )
>300 °C at 760 mmHg) acetamides
Predicted to be soluble in
common organic solvents such N
- General solubility of N-aryl
Solubility as acetone, ethyl acetate, and )
) o acetamides
dichloromethane. Limited
solubility in water.
Storage Keep in a cool, dry place.[1] Supplier Recommendation[1]

Synthesis and Purification

The synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide typically involves the

acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride. This is a standard method for

the formation of N-aryl acetamides.

Synthetic Workflow
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Caption: Synthetic workflow for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-chloro-N-(4-
fluoro-2-methylphenyl)acetamide.
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Materials:

4-fluoro-2-methylaniline

Chloroacetyl chloride

Triethylamine

Dichloromethane (DCM), anhydrous

Deionized water

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Ethanol or ethyl acetate/hexane for recrystallization

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 4-fluoro-2-methylaniline (1.0 equivalent) and triethylamine (1.1
equivalents) in anhydrous dichloromethane.

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution,
add chloroacetyl chloride (1.05 equivalents) dropwise via a syringe or dropping funnel.
Maintain the temperature at O °C during the addition.

Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the
mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M
HCI (optional, to remove excess amine), deionized water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
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« Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol or ethyl acetate/hexane) to yield the pure 2-chloro-N-(4-fluoro-2-
methylphenyl)acetamide as a solid.

Analytical Characterization

Due to the lack of published experimental spectra for the target compound, this section
provides predicted spectral data based on the analysis of structurally similar compounds and
general spectroscopic principles.

Analytical Workflow
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Caption: Analytical workflow for the characterization of the synthesized product.

Table 2: Predicted Spectroscopic Data
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Technique

Predicted Key Signals and Features

1H NMR

- Aromatic Protons (Ar-H): Multiple signals in the
range of & 7.0-8.0 ppm. The coupling patterns
will be influenced by the fluorine and methyl
substituents.- Amide Proton (N-H): A broad
singlet typically in the range of & 8.0-9.5 ppm.-
Methyl Protons (-CHs): A singlet around o 2.1-
2.3 ppm.- Methylene Protons (-CH2zCl): A singlet
around 0 4.1-4.3 ppm.

13C NMR

- Carbonyl Carbon (C=0): A signal in the range
of & 164-168 ppm.- Aromatic Carbons (Ar-C):
Multiple signals between & 110-140 ppm. The
carbon attached to fluorine will show a large C-F
coupling constant.- Methylene Carbon (-CH2zCl):
A signal around 6 42-45 ppm.- Methyl Carbon (-
CHs): A signal around & 17-20 ppm.

IR (Infrared) Spectroscopy

- N-H Stretch: A sharp to moderately broad band
around 3250-3350 cm~1.- C=0 Stretch (Amide
I): A strong, sharp absorption band around
1660-1680 cm~1.- N-H Bend (Amide Il): A band
around 1530-1550 cm~1.- C-Cl Stretch: A band
in the fingerprint region, typically around 700-
800 cm™1.- Ar-H Stretch: Signals above 3000
cm~1.- C-F Stretch: A strong absorption in the
range of 1100-1250 cm~1,

Mass Spectrometry (MS)

- Molecular lon (M*): An ion peak corresponding
to the molecular weight (m/z = 201), with an
isotopic pattern (M+2) characteristic of a
compound containing one chlorine atom
(approximately 3:1 ratio).- Key Fragment lons:
Fragmentation may occur via cleavage of the C-
C bond adjacent to the carbonyl group, loss of
the chloromethyl radical, or cleavage of the

amide bond.
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Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the scientific literature
detailing the biological activity or associated signaling pathways for 2-chloro-N-(4-fluoro-2-
methylphenyl)acetamide. However, the broader class of N-aryl-2-chloroacetamides has been
investigated for a range of biological activities, including antimicrobial and anticancer
properties. The reactivity of the a-chloroamide moiety allows for covalent modification of
biological targets, which is a common mechanism of action for this class of compounds. Further
research is required to elucidate any potential biological effects of the title compound.

Conclusion

2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is a readily synthesizable chemical
intermediate with potential for use in the development of novel compounds in the
pharmaceutical and agrochemical industries. This technical guide has provided a summary of
its known and predicted physicochemical properties, a detailed, representative experimental
protocol for its synthesis and purification, and an overview of the analytical methods for its
characterization. While specific experimental data for this compound remains scarce, the
information provided herein, based on established chemical principles and data from
analogous structures, offers a solid foundation for researchers and drug development
professionals working with this and related molecules. It is anticipated that future research will
further elucidate the specific properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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